molecular formula C10H14N2O2 B13939123 2-Ethylamino-6-methyl-isonicotinic acid methyl ester

2-Ethylamino-6-methyl-isonicotinic acid methyl ester

Cat. No.: B13939123
M. Wt: 194.23 g/mol
InChI Key: KOZKXZKKALKBLN-UHFFFAOYSA-N
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Description

2-ethylamino-6-methylisonicotinic acid methyl ester is a chemical compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylamino-6-methylisonicotinic acid methyl ester typically involves the esterification of 2-ethylamino-6-methylisonicotinic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethylamino-6-methylisonicotinic acid methyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: 2-ethylamino-6-methylisonicotinic acid and methanol.

    Reduction: 2-ethylamino-6-methylisonicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethylamino-6-methylisonicotinic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of fragrances and flavorings due to its ester functionality.

Mechanism of Action

The mechanism of action of 2-ethylamino-6-methylisonicotinic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl isonicotinate: Another ester of isonicotinic acid, used in similar applications.

    Ethyl isonicotinate: Similar structure but with an ethyl ester group instead of a methyl ester.

    2-ethylamino-isonicotinic acid: The parent acid of the ester, used in various chemical syntheses.

Uniqueness

2-ethylamino-6-methylisonicotinic acid methyl ester is unique due to the presence of both an ethylamino group and a methyl ester group, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-(ethylamino)-6-methylpyridine-4-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-4-11-9-6-8(10(13)14-3)5-7(2)12-9/h5-6H,4H2,1-3H3,(H,11,12)

InChI Key

KOZKXZKKALKBLN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=C1)C(=O)OC)C

Origin of Product

United States

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